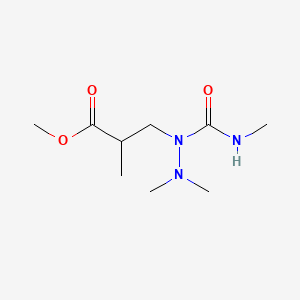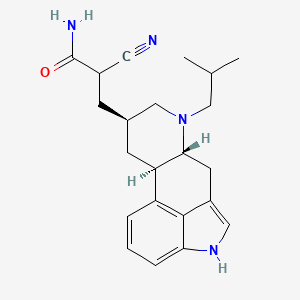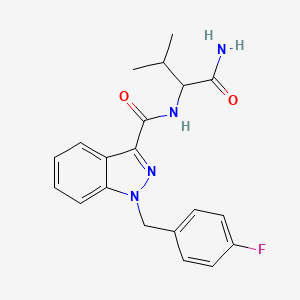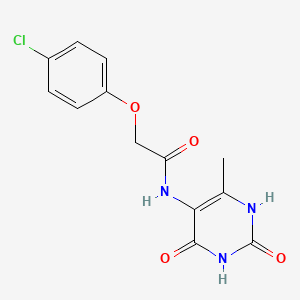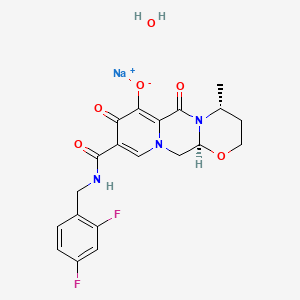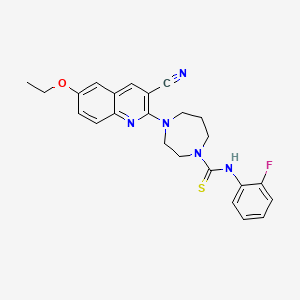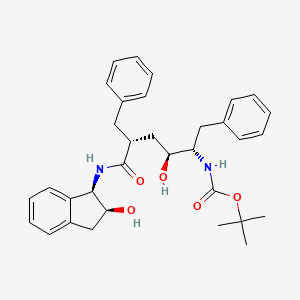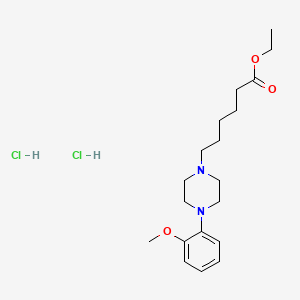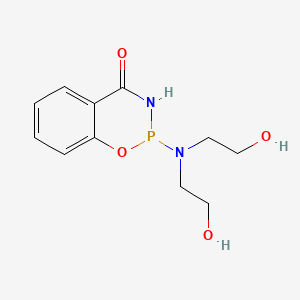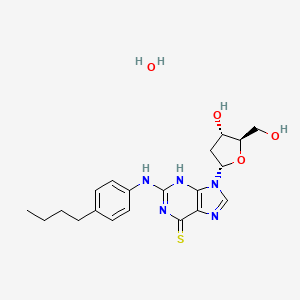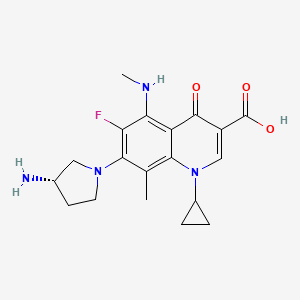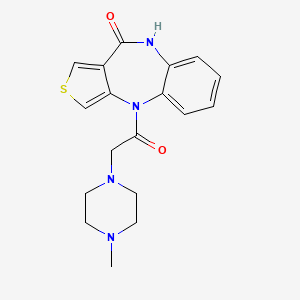
N-Feruloyl-3-methoxytyramine, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Feruloyl-3-methoxytyramine, (Z)- is an organic compound with the molecular formula C19H21NO5 It is a derivative of ferulic acid and tyramine, characterized by the presence of a feruloyl group attached to a 3-methoxytyramine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Feruloyl-3-methoxytyramine, (Z)- can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route typically involves the reaction of ferulic acid with 3-methoxytyramine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-Feruloyl-3-methoxytyramine, (Z)- can be achieved by extracting it from natural sources such as soybean waste. The extraction process involves the use of organic solvents like ethanol or dichloromethane to dissolve the compound, followed by purification and crystallization steps to isolate the pure product .
Análisis De Reacciones Químicas
Types of Reactions
N-Feruloyl-3-methoxytyramine, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
N-Feruloyl-3-methoxytyramine, (Z)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research has shown that N-Feruloyl-3-methoxytyramine, (Z)- has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-Feruloyl-3-methoxytyramine, (Z)- involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective properties .
Comparación Con Compuestos Similares
N-Feruloyl-3-methoxytyramine, (Z)- can be compared with other similar compounds such as:
N-trans-Feruloyl-3-methoxytyramine: A geometric isomer with similar properties but different spatial arrangement.
N-cis-Feruloyl-3-methoxytyramine: Another isomer with distinct biological activities.
N-trans-p-Coumaroyltyramine: A related compound with a coumaroyl group instead of a feruloyl group.
Propiedades
Número CAS |
219773-49-6 |
|---|---|
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5- |
Clave InChI |
GRXBVKANHNUZNL-YVMONPNESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCNC(=O)/C=C\C2=CC(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


